7-Methoxy-6-methylhept-5-en-2-one 7-Methoxy-6-methylhept-5-en-2-one
Brand Name: Vulcanchem
CAS No.: 62603-44-5
VCID: VC19458517
InChI: InChI=1S/C9H16O2/c1-8(7-11-3)5-4-6-9(2)10/h5H,4,6-7H2,1-3H3
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

7-Methoxy-6-methylhept-5-en-2-one

CAS No.: 62603-44-5

Cat. No.: VC19458517

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-6-methylhept-5-en-2-one - 62603-44-5

Specification

CAS No. 62603-44-5
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 7-methoxy-6-methylhept-5-en-2-one
Standard InChI InChI=1S/C9H16O2/c1-8(7-11-3)5-4-6-9(2)10/h5H,4,6-7H2,1-3H3
Standard InChI Key GEUQPWLULMVKHY-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCC=C(C)COC

Introduction

Synthesis and Manufacturing Pathways

While no direct synthesis routes for 7-methoxy-6-methylhept-5-en-2-one are documented, methodologies for analogous compounds provide a framework for hypothetical production.

Carroll Rearrangement Approach

The Carroll rearrangement, used to synthesize 6-methyl-5-hepten-2-one, could be adapted by substituting ethoxy precursors with methoxy analogs. For example:

  • Ethynylation: Reacting acetone with acetylene under basic conditions to form 2-methyl-3-butyn-2-ol .

  • Partial Hydrogenation: Using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol .

  • Esterification: Introducing a methoxy-acetoacetate group via reaction with methyl acetoacetate.

  • Rearrangement: Heating the ester to induce Carroll rearrangement, producing 7-methoxy-6-methylhept-5-en-2-one .

Phase-Transfer Catalysis

The Kuraray process for sulcatone synthesis employs isoprene, hydrogen chloride, and acetone with benzyltriethylammonium chloride as a phase-transfer catalyst . Adapting this method:

Isoprene+HClIsopentenyl chlorideNaOH, CatalystMethoxy-acetone7-Methoxy-6-methylhept-5-en-2-one\text{Isoprene} + \text{HCl} \rightarrow \text{Isopentenyl chloride} \xrightarrow[\text{NaOH, Catalyst}]{\text{Methoxy-acetone}} 7\text{-Methoxy-6-methylhept-5-en-2-one}

Reaction conditions (60–61°C, 3 hours) could yield ~65% product, mirroring sulcatone production .

Acid-Catalyzed Isomerization

The US3864403A patent describes converting 2,2,6-trimethyl-3,4-dihydropyran to 6-methyl-5-hepten-2-one using strong acids . A similar approach with methoxy-substituted dihydropyran precursors might yield the target compound, though experimental validation is required .

Physicochemical Properties

Extrapolating from analogs, 7-methoxy-6-methylhept-5-en-2-one likely exhibits the following properties:

PropertyValue (Estimate)Source Compound
Boiling Point195–200°C6-Methyl-5-hepten-2-one
Density0.86–0.88 g/cm³Ethoxy analog
Refractive Index1.438–1.442Sulcatone
SolubilityMiscible in ethanol, ether; insoluble in waterSulcatone

The methoxy group may slightly increase polarity compared to the ethoxy variant, potentially enhancing solubility in polar aprotic solvents .

Applications and Industrial Relevance

Fragrance and Flavor Industry

The compound’s structural similarity to sulcatone—a key component in citrus and herbal fragrances—suggests potential as a novel odorant. Hypothetical odor profile:

  • Top Notes: Lemon, grassy

  • Base Notes: Woody, musky

Pharmaceutical Intermediates

As a conjugated enone, it could serve as a Michael acceptor in alkaloid synthesis or carotenoid precursor manufacturing, akin to sulcatone’s role in producing ionones .

Agricultural Chemistry

Unsaturated ketones are explored as insect pheromone analogs. Field trials for related compounds show repellent activity against Aedes aegypti at 10–50 μg/cm² .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator